Molecular Weight Differential: Smallest and Most Fragment-Like Among Direct 4-Isoxazolyl-Furan Carboxamide Analogs
N-(1,2-oxazol-4-yl)furan-2-carboxamide (MW 178.15) is 8.9% lighter than its isomeric bis-heterocycle analog 5-(furan-2-yl)-N-(isoxazol-4-yl)isoxazole-3-carboxamide (MW 245.19) , 30.7% lighter than the 5-bromo-substituted derivative 5-bromo-N-(1,2-oxazol-4-yl)furan-2-carboxamide (MW 257.04) , and 17.9% lighter than the benzofuran-fused analog N-(isoxazol-4-yl)benzofuran-2-carboxamide (MW ~216.2; C₁₁H₈N₂O₃). With only 2 rotatable bonds, a heavy atom count of 13, and an estimated topological polar surface area (TPSA) of approximately 68–72 Ų, this compound lies well within fragment-likeness criteria (MW < 250, rotatable bonds ≤ 3, TPSA < 90 Ų), making it uniquely suitable for fragment-based screening campaigns where every heavy atom must contribute detectably to binding free energy [1].
| Evidence Dimension | Molecular weight (Da) and fragment-likeness parameters |
|---|---|
| Target Compound Data | MW = 178.15; 13 heavy atoms; 2 rotatable bonds; estimated TPSA ≈ 68–72 Ų; 1 HBD; 4 HBA |
| Comparator Or Baseline | 5-Bromo-N-(1,2-oxazol-4-yl)furan-2-carboxamide (MW 257.04; 15 heavy atoms; Br introduces metabolic and reactivity liability). N-(isoxazol-4-yl)benzofuran-2-carboxamide (MW ~216.2; 16 heavy atoms; tricyclic, reduced fragment-like character). 5-(Furan-2-yl)-N-(isoxazol-4-yl)isoxazole-3-carboxamide (MW 245.19; 18 heavy atoms; dual isoxazole). |
| Quantified Difference | ΔMW = −78.9 Da vs 5-bromo analog (−30.7%); ΔMW = −67.0 Da vs bis-isoxazole analog (−27.3%); ΔMW ≈ −38.1 Da vs benzofuran analog (−17.6%) |
| Conditions | Comparison of reported molecular weights from vendor and database listings (Chemsrc, Chemenu); TPSA and ligand efficiency estimates based on standard medicinal chemistry metrics. |
Why This Matters
For procurement decisions in fragment-based drug discovery, the lower molecular weight and higher fractional ligand efficiency potential of the target compound directly translates to greater screening collection value per gram purchased, as each molecule represents a minimal, optimizable pharmacophore.
- [1] Congreve, M.; Carr, R.; Murray, C.; Jhoti, H. A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today 2003, 8 (19), 876–877. DOI: 10.1016/S1359-6446(03)02831-9. View Source
